3-Bromo-4-chloro-5-methoxybenzoic acid
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Overview
Description
3-Bromo-4-chloro-5-methoxybenzoic acid is an organic compound with the molecular formula C8H6BrClO3 It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and methoxy groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-5-methoxybenzoic acid typically involves the bromination and chlorination of 5-methoxybenzoic acid. One common method includes the use of brominating and chlorinating agents such as bromine and thionyl chloride under controlled conditions to introduce the bromine and chlorine atoms at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-chloro-5-methoxybenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the compound to its corresponding alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products Formed
The major products formed from these reactions include substituted benzoic acids, aldehydes, alcohols, and biaryl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-4-chloro-5-methoxybenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloro-5-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methoxybenzoic acid: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
4-Chloro-3-methoxybenzoic acid:
5-Bromo-2-chloro-4-methoxybenzoic acid: Similar structure but different positioning of the substituents, leading to variations in chemical behavior and applications.
Uniqueness
3-Bromo-4-chloro-5-methoxybenzoic acid is unique due to the specific arrangement of bromine, chlorine, and methoxy groups on the benzene ring. This unique structure imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies.
Properties
IUPAC Name |
3-bromo-4-chloro-5-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO3/c1-13-6-3-4(8(11)12)2-5(9)7(6)10/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFRDMLPBOPNGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)O)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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